molecular formula C32H34N6O8S2 B2382173 ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393851-02-0

ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2382173
CAS No.: 393851-02-0
M. Wt: 694.78
InChI Key: VMUODTJRSZPWTH-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring:

  • A cyclohepta[b]thiophene core with an ethyl carboxylate group at position 3 .
  • A 1,2,4-triazole ring substituted with a 4-nitrophenyl group and a (3,5-dimethoxybenzamido)methyl moiety.
  • A thioacetamido bridge linking the triazole and cycloheptathiophene moieties.

The triazole-thioacetamido linkage may enhance biological interactions, while the cycloheptane ring confers conformational flexibility .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O8S2/c1-4-46-31(41)28-24-8-6-5-7-9-25(24)48-30(28)34-27(39)18-47-32-36-35-26(37(32)20-10-12-21(13-11-20)38(42)43)17-33-29(40)19-14-22(44-2)16-23(15-19)45-3/h10-16H,4-9,17-18H2,1-3H3,(H,33,40)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUODTJRSZPWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound features a thiadiazole ring and an ethyl ester group that influence its solubility and reactivity. The presence of various functional groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiadiazole ring can inhibit enzyme activity by binding to active sites.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer properties.
  • Cellular Pathway Disruption : By interfering with signaling pathways, it can affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(2-((5-(3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance:

  • Testing Methods : Broth microdilution tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Efficacy : Compounds with similar structures have demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has been evaluated for its antitumor potential through various in vitro assays:

  • Cell Lines Tested : Studies have utilized human lung cancer cell lines such as A549 and HCC827.
  • Results : Compounds similar to this one have shown IC50 values in the low micromolar range (e.g., IC50 = 6.26 ± 0.33 μM for HCC827), indicating strong cytotoxic effects .

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized derivatives based on the triazole structure and tested their effects on cancer cell proliferation.
    • Results indicated that modifications in the chemical structure significantly influenced biological activity.
    • Compounds showed higher efficacy in 2D assays compared to 3D models .
  • Antimicrobial Evaluation :
    • A series of thiadiazole derivatives were tested against various pathogens.
    • Results demonstrated that certain modifications enhanced antibacterial properties significantly .

Comparative Analysis

CompoundAntimicrobial ActivityAntitumor ActivityReference
Compound AHigh against E. coliIC50 = 6.26 μM (HCC827)
Compound BModerate against S. aureusIC50 = 20 μM (A549)
Ethyl DerivativeSignificant against bothHigh efficacy observedCurrent Study

Scientific Research Applications

The compound ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has garnered attention in scientific research due to its potential applications in various fields such as pharmaceuticals and biochemistry. This article will explore its applications, supported by relevant data and case studies.

Key Features

  • Molecular Formula : C23H26N4O5S
  • Molecular Weight : 462.55 g/mol
  • CAS Number : 877997-99-4

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. A study demonstrated that derivatives of thiophene and triazole have shown efficacy against resistant strains of bacteria .
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance antioxidant activity. Studies have shown that compounds containing methoxy-substituted aromatic rings are effective in scavenging free radicals .

The compound has been evaluated for various biological activities:

  • Analgesic Effects : Research involving related compounds suggests potential analgesic properties, making it a candidate for pain management therapies .
  • Anticancer Potential : Some derivatives of similar structures have shown promise in anticancer studies. The ability to inhibit tumor growth through various mechanisms (e.g., apoptosis induction) has been documented .

Case Study 1: Antimicrobial Efficacy

A study conducted by Madhavi et al. (2016) synthesized ethyl derivatives of thiophenes and evaluated their antimicrobial activities against several bacterial strains. Results indicated notable zones of inhibition, suggesting that the structural features of these compounds contribute significantly to their antimicrobial efficacy .

Case Study 2: Antioxidant Evaluation

In another investigation focused on antioxidant properties, compounds like ethyl 2-cyanoacetamido derivatives were tested for their ability to reduce oxidative stress in cellular models. The findings highlighted the importance of substituents such as methoxy groups in enhancing antioxidant activity .

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeObserved EffectReference
Ethyl 2-cyanoacetamido derivativeAntimicrobialSignificant inhibition of growthMadhavi et al., 2016
Methoxy-substituted thiopheneAntioxidantHigh radical scavenging activityMadhavi et al., 2016

Table 2: Synthesis Pathways

StepReactantsConditionsProduct
1Thiophene derivative + Acetic anhydrideRefluxAcetamido derivative
2Acetamido derivative + TriazoleStirring at room temperatureTarget compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS Core Structure Key Substituents Notable Properties References
Target Compound Cyclohepta[b]thiophene 4-Nitrophenyl, 3,5-dimethoxybenzamido, 1,2,4-triazole-thioacetamido High structural complexity; potential for diverse bioactivity due to mixed electronic effects.
Ethyl 2-(4-nitrobenzamido)-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 331819-60-4) Cyclohepta[b]thiophene 4-Nitrobenzamido Simpler structure; nitro group may enhance reactivity but reduce solubility.
Ethyl 2-(4-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 397290-59-4) Cyclohepta[b]thiophene 4-Methoxybenzamido Improved solubility due to methoxy group; lacks triazole-mediated bioactivity.
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene Cyanoacetamido Cyano group increases electrophilicity; smaller ring reduces flexibility.
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Hydroxy, methyl, dioxo Oxidized core; likely lower stability due to diketone formation.

Functional Group Impact on Bioactivity

  • 4-Nitrophenyl Group : Present in the target compound and CAS 331819-60-4, this group is associated with antimicrobial and anticancer activities due to its electron-withdrawing nature, which can enhance electrophilic interactions .
  • 3,5-Dimethoxybenzamido : Unique to the target compound, these substituents improve solubility and metabolic stability compared to simpler benzamido analogs (e.g., CAS 397290-59-4) .
  • 1,2,4-Triazole-Thioacetamido Bridge : This linkage, absent in other analogs, may facilitate hydrogen bonding or metal chelation, akin to triazole-containing antifungals like fluconazole .

Pharmacological and Physical Properties

  • Solubility : The ethyl carboxylate group in all compounds enhances organic solubility. However, the target compound’s methoxy groups may improve aqueous solubility over nitro-substituted analogs .
  • Stability : The nitro group in the target compound is susceptible to enzymatic reduction, a concern less prevalent in methoxy-substituted derivatives .
  • Bioactivity : While specific data for the target compound are unavailable, structurally related triazole-thioether hybrids exhibit antifungal and anti-inflammatory activities .

Research Implications

The target compound’s hybrid structure positions it as a candidate for antimicrobial or anticancer drug development . Future studies should:

  • Optimize synthetic routes to improve yield .
  • Evaluate in vitro activity against pathogens or cancer cell lines.
  • Assess metabolic stability and toxicity profiles compared to simpler analogs .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1H^1 \text{H}, 13C^13 \text{C}, and 2D experiments (e.g., COSY, HSQC) confirm substituent connectivity. Key signals include:
    • Thiophene protons at δ 6.8–7.2 ppm.
    • Nitrophenyl resonances at δ 8.1–8.5 ppm .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+^+ at m/z 700.18) .
  • IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm1^{-1}) and S-C=O (1250–1300 cm1^{-1}) confirm functional groups .

Advanced Tip : Use X-ray crystallography to resolve ambiguous stereochemistry or confirm regioselectivity in triazole formation .

How do functional groups (e.g., nitro, triazole) influence biological activity?

Q. Basic Research Focus

  • 3,5-Dimethoxybenzamido group : Enhances lipophilicity, improving membrane permeability. Methoxy groups may engage in hydrogen bonding with target enzymes .
  • 4-Nitrophenyl substituent : Electron-withdrawing effects stabilize the triazole ring and modulate redox properties, potentially enhancing anticancer activity .
  • Thiophene core : Sulfur atoms contribute to π-stacking interactions with aromatic residues in enzyme active sites .

Methodological Insight : Compare IC50_{50} values of analogs (e.g., nitro vs. amino derivatives) in enzyme inhibition assays to quantify substituent effects .

What structure-activity relationship (SAR) studies are recommended for this compound?

Q. Advanced Research Focus

  • Systematic substitution :
    • Replace 4-nitrophenyl with halogenated or methoxy variants to study electronic effects.
    • Modify the triazole’s methylene linker to alter steric bulk .
  • Biological testing :
    • Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends.
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to tubulin or proteasomes .

Q. Advanced Research Focus

  • Solubility : Use co-solvents (e.g., PEG 400) or nanoformulations to enhance aqueous solubility (<20 µg/mL in parent compound) .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis). Introduce fluorination to block CYP450 metabolism .
  • Blood-brain barrier (BBB) penetration : Calculate logP (predicted ~3.5) and P-gp substrate likelihood via in silico tools (e.g., SwissADME) .

Q. Advanced Research Focus

  • QSAR modeling : Train models on analog datasets to predict toxicity (e.g., hepatotoxicity) and potency .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing nitro with cyano) .
  • ADMET prediction : Use tools like Schrödinger’s QikProp to prioritize analogs with favorable absorption and clearance profiles .

Tip : Combine docking with molecular dynamics to simulate induced-fit binding to flexible targets (e.g., kinases) .

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